Molecular Weight Advantage: 871.07 g/mol vs. 758.85 g/mol for the Acid Analog
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) has a molecular weight of 871.07 g/mol , which is 112.22 g/mol (14.8%) higher than the fully deprotected acid analog N-(Azido-PEG4)-N-bis(PEG4-acid) at 758.85 g/mol [1]. This mass difference is directly attributable to the presence of two t‑butyl protecting groups (each contributing approximately 56 g/mol) on the target compound. The higher molecular weight of the t‑butyl ester form influences physicochemical properties including solubility and may affect PROTAC cellular permeability and linker-dependent degradation efficiency .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 871.07 g/mol (C40H78N4O16) |
| Comparator Or Baseline | N-(Azido-PEG4)-N-bis(PEG4-acid): 758.85 g/mol (C32H62N4O16) |
| Quantified Difference | 112.22 g/mol higher (14.8% increase) |
| Conditions | Calculated from molecular formula; data from supplier technical documentation |
Why This Matters
Molecular weight is a critical parameter in PROTAC design affecting solubility, permeability, and degradation efficiency; selecting the t‑butyl ester form provides a distinct physicochemical profile that cannot be achieved with the deprotected acid analog.
- [1] Hycultec GmbH. N-(Azido-PEG4)-N-bis(PEG4-acid) HY-140519. MWT 758.85. https://www.hycultec.de/n-azido-peg4-n-bis-peg4-acid-hy-140519-hy-140519 View Source
